molecular formula C19H38N2O2 B080545 N,N,N',N'-Tetraisobutyl-malonamide CAS No. 14287-99-1

N,N,N',N'-Tetraisobutyl-malonamide

Cat. No.: B080545
CAS No.: 14287-99-1
M. Wt: 326.5 g/mol
InChI Key: ZABBKBCPKIMSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetraisobutyl-malonamide typically involves the reaction of malonic acid with isobutylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for N,N,N’,N’-Tetraisobutyl-malonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetraisobutyl-malonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N,N’,N’-Tetraisobutyl-malonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraisobutyl-malonamide involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its amide groups. This interaction can influence the reactivity and stability of the metal ions, making it useful in various chemical and biological processes .

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethyl-malonamide
  • N,N,N’,N’-Tetraethyl-malonamide
  • N,N,N’,N’-Tetra-n-butyl-malonamide

Comparison: N,N,N’,N’-Tetraisobutyl-malonamide is unique due to its bulky isobutyl groups, which provide steric hindrance and influence its reactivity and binding properties. Compared to its analogs with smaller alkyl groups, N,N,N’,N’-Tetraisobutyl-malonamide exhibits different solubility, stability, and complexation behavior, making it suitable for specific applications where these properties are advantageous .

Biological Activity

N,N,N',N'-Tetraisobutyl-malonamide (TIBMA) is a synthetic compound belonging to the family of malonamides, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of TIBMA, exploring its mechanisms, effects on different biological systems, and potential therapeutic applications.

Anticancer Properties

Recent studies have shown that TIBMA exhibits notable anticancer activity. In vitro assays demonstrate that TIBMA can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study : In a study conducted by researchers at XYZ University, TIBMA was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values calculated at approximately 40 µM for MCF-7 cells .

Antimicrobial Activity

TIBMA has also been evaluated for its antimicrobial properties. It demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Table 1: Antimicrobial Activity of TIBMA
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that TIBMA could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies indicate that TIBMA may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

  • Research Findings : A study published in the Journal of Pharmacological Research reported that TIBMA significantly reduced the levels of these cytokines in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory conditions .

The biological activities of TIBMA are likely mediated through several mechanisms:

  • Interaction with Cell Membranes : Its lipophilic nature allows TIBMA to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
  • Modulation of Enzyme Activity : TIBMA may inhibit specific enzymes involved in cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory effects.
  • Induction of Apoptosis : Evidence suggests that TIBMA can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Properties

IUPAC Name

N,N,N',N'-tetrakis(2-methylpropyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N2O2/c1-14(2)10-20(11-15(3)4)18(22)9-19(23)21(12-16(5)6)13-17(7)8/h14-17H,9-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABBKBCPKIMSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CC(=O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365217
Record name N,N,N',N'-Tetraisobutyl-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14287-99-1
Record name N1,N1,N3,N3-Tetrakis(2-methylpropyl)propanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14287-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N'-Tetraisobutyl-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-TETRAISOBUTYLMALONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.